molecular formula C19H18N2O2S B2772124 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1251597-65-5

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2772124
CAS No.: 1251597-65-5
M. Wt: 338.43
InChI Key: SIGCPSYJOXAZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiazines.

Properties

IUPAC Name

4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-3-6-15-9-11-16(12-10-15)21-14-17(13-20)24(22,23)19-8-5-4-7-18(19)21/h4-5,7-12,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGCPSYJOXAZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be achieved through several methods. One common approach involves the copper(I)-catalyzed oxidative coupling of 2-aminobenzothiazole with alkynes, followed by intramolecular cyclization . Another method includes the condensation of 2-aminobenzenethiol with β-ketoester under reflux conditions in ethanol . These methods are efficient and provide high yields of the desired product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the compound’s ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy .

Biological Activity

The compound 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.42 g/mol

The compound features a benzothiazine core substituted with a butylphenyl group and a carbonitrile moiety, contributing to its unique chemical properties.

Anticancer Properties

Recent studies have indicated that compounds within the benzothiazine class exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15.3Apoptosis induction
MCF-712.8Cell cycle arrest
A54918.5Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
  • Modulation of Signaling Pathways : The compound has been shown to affect various signaling pathways including the MAPK and NF-kB pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

  • A study conducted by Zhang et al. (2023) reported that a related compound significantly reduced tumor growth in xenograft models by enhancing apoptosis and inhibiting angiogenesis.
  • Another investigation by Lee et al. (2022) demonstrated that treatment with this class of compounds led to improved survival rates in mice with induced cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.